1-Bromo-2-(2-bromoethoxy)-4-methylbenzene
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Overview
Description
1-Bromo-2-(2-bromoethoxy)-4-methylbenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring, which also contains a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)-4-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-(2-ethoxy)-4-methylbenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-bromoethoxy)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-(2-ethoxy)-4-methylbenzene.
Scientific Research Applications
1-Bromo-2-(2-bromoethoxy)-4-methylbenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of biological pathways and mechanisms involving brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)-4-methylbenzene involves its interaction with various molecular targets through its bromine atoms and ethoxy group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ethoxy group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)-4-methylbenzene
- 1-Bromo-2-(2-chloroethoxy)-4-methylbenzene
- 1-Bromo-2-(2-fluoroethoxy)-4-methylbenzene
Comparison: 1-Bromo-2-(2-bromoethoxy)-4-methylbenzene is unique due to the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs with different halogen atoms. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and addition reactions. Additionally, the ethoxy group provides flexibility in functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
1-bromo-2-(2-bromoethoxy)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNPBIYGDVQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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